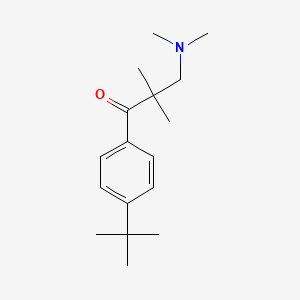
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one is an organic compound that features a tert-butyl group, a dimethylamino group, and a ketone functional group
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one typically involves the reaction of 4-tert-butylbenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and selectivity, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: Similar in structure but lacks the dimethylamino group.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of the target compound.
N,N-Dimethyl-4-tert-butylbenzamide: Contains a similar tert-butyl group but different functional groups
Properties
CAS No. |
53207-39-9 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)14-10-8-13(9-11-14)15(19)17(4,5)12-18(6)7/h8-11H,12H2,1-7H3 |
InChI Key |
AHYQKTPQRNBBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
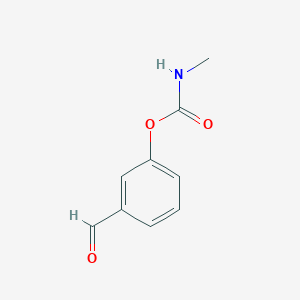
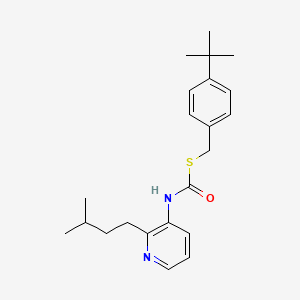
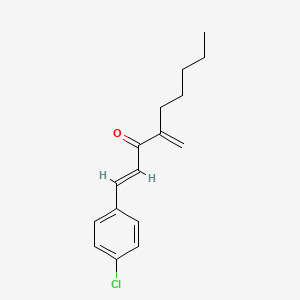
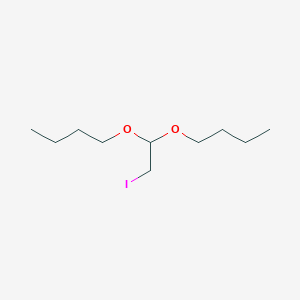
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)


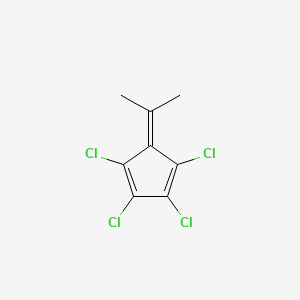
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
